The compound is classified under thiophenols, which are aromatic compounds containing a sulfur atom bonded to a phenolic structure. Its molecular formula is , and it has a molecular weight of approximately 220.22 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and electron-withdrawing characteristics, making it useful in synthetic applications and as a building block in medicinal chemistry.
The synthesis of 2-Methyl-3-trifluoromethylbenzenethiol can be achieved through various methods, often involving the introduction of the trifluoromethyl group followed by thiolation. One notable synthetic route involves:
These methods are advantageous due to their relatively high yields (up to 90%) and lower production costs compared to traditional synthesis routes .
The molecular structure of 2-Methyl-3-trifluoromethylbenzenethiol features a benzene ring with three substituents:
The InChI key for this compound is BQCODZWYEJGCPT-UHFFFAOYSA-N
, and its SMILES representation is CC1=CC(=C(C=C1)C(F)(F)F)S
. The presence of the trifluoromethyl group imparts distinctive electronic properties that influence its reactivity in chemical reactions.
2-Methyl-3-trifluoromethylbenzenethiol can participate in several chemical reactions due to its functional groups:
These reactions are valuable in synthetic organic chemistry for constructing more complex molecules.
The mechanism of action for 2-Methyl-3-trifluoromethylbenzenethiol primarily revolves around its reactivity as a nucleophile or electrophile, depending on the reaction context:
The trifluoromethyl group's presence significantly influences these mechanisms by stabilizing transition states through resonance effects, thereby enhancing reaction rates .
2-Methyl-3-trifluoromethylbenzenethiol exhibits several important physical and chemical properties:
These properties make it suitable for use in various organic synthesis applications .
The applications of 2-Methyl-3-trifluoromethylbenzenethiol are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4